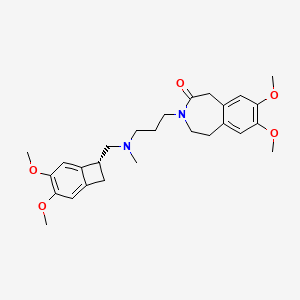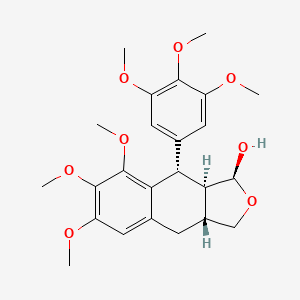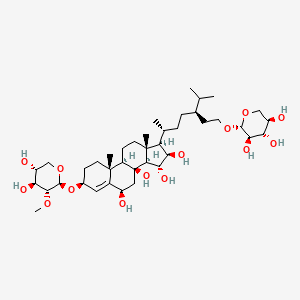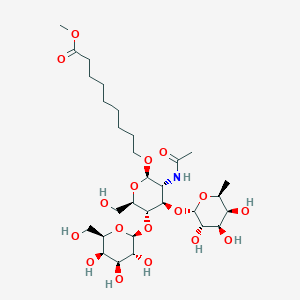
Ivabradine, (-)-
Descripción general
Descripción
Ivabradine is a unique medication used to treat adults who have chronic heart failure to reduce their risk of hospitalization for worsening heart failure . It is also used to treat heart failure in children 6 months of age and older who have stable heart failure, with symptoms, caused by an enlarged heart (dilated cardiomyopathy) . Ivabradine is a HCN channel blocker used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Synthesis Analysis
Synthetic processes reported for ivabradine hydrochloride, a heart rate lowering drug (an antianginal agent), are inefficient and uneconomical at an industrial scale due to their inability to control the formation of process-related impurities . A practical and greener process for the synthesis of Ivabradine Hydrochloride has been developed which not only controls the formation of impurities but also minimizes the aqueous, organic, and solid waste substantially to achieve a greener and productive process .Molecular Structure Analysis
Ivabradine has a molecular formula of C27H36N2O5 and an average mass of 468.585 Da . It is a bencyclobutane derivative that inhibits the funny current (I f) responsible for determining heart rate (HR) in the sinoatrial (SA) node .Chemical Reactions Analysis
Ivabradine acts by selectively inhibiting the pacemaker current (I f) in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium) . It binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate .Physical And Chemical Properties Analysis
Ivabradine has a molecular weight of 468.59 and is soluble in DMSO . It also has a molecular weight of 505.05 when it is in the form of Ivabradine HCl .Aplicaciones Científicas De Investigación
Clinical Use in Cardiac Conditions
Ivabradine, known for its ability to selectively inhibit the funny current (I_f) in sinoatrial nodal tissue, is primarily used in treating certain cardiac conditions. Its unique mechanism of action, distinct from other negative chronotropic agents, allows for a decrease in heart rate without significant adverse effects. Ivabradine has been evaluated and is used in patients with systolic heart failure and chronic stable angina. It also shows promise in managing inappropriate sinus tachycardia (Koruth et al., 2017).
Pharmacological Properties and Mechanisms
Ivabradine's role as a specific and use-dependent I_f inhibitor gives it anti-ischemic activity by purely reducing heart rate. Its effect on the predominant HCN channel isoform expressed in human sino‐atrial nodes (hSAN) and its rate-dependency of action have been characterized (Thollon et al., 2007).
Ivabradine's Role in Heart Failure
As a selective funny current (I_f) inhibitor acting on the sinoatrial node, ivabradine reduces heart rate and is licensed for use in symptomatic heart failure patients with reduced ejection fraction. Its application is considered when the heart rate is persistently high despite optimal heart failure pharmacotherapy (Badu-Boateng et al., 2018).
Interaction with Other Cardiac Channels
Ivabradine, while primarily targeting the sinoatrial nodal HCN-channels, has also been investigated for its interaction with other cardiac channels, such as the KCNH2-encoded human Ether‐à‐go‐go–Related Gene (hERG) potassium channels. This interaction has implications for ventricular repolarization and the susceptibility to arrhythmias (Melgari et al., 2015).
Electrophysiological Effects
Studies on ivabradine's electrophysiological effects in human and animal cardiac preparations have shown that it influences maximum rate of depolarization (V_max), repolarization, and spontaneous depolarization. These properties indicate that ivabradine has potential antiarrhythmic actions in addition to its primary use (Koncz et al., 2011).
Potential New Clinical Applications
Research is also exploring new clinical applications of ivabradine, such as its use in patients with acute anterior myocardial infarction and early heart failure, to improve heart function and clinical prognosis (Gao et al., 2021).
Role in Chronic Heart Failure Management
Ivabradine has a specific role in reducing hospitalizations for a subset of heart failure patients. Its effectiveness in this area helps to define the patient population most likely to benefit from its use (Psotka & Teerlink, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168224 | |
| Record name | S 16260-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ivabradine, (-)- | |
CAS RN |
167072-91-5 | |
| Record name | Ivabradine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167072915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 16260-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVABRADINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T270O3E9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1257477.png)

![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
